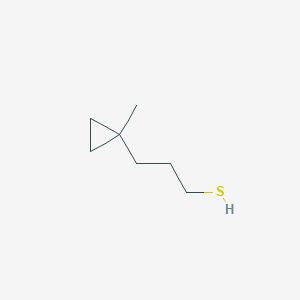
3-(1-Methylcyclopropyl)propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylcyclopropyl)propane-1-thiol is an organic sulfur compound with the molecular formula C7H14S It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a 1-methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)propane-1-thiol typically involves the following steps:
Formation of 1-Methylcyclopropyl Bromide: This can be achieved by the bromination of 1-methylcyclopropane using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Nucleophilic Substitution: The 1-methylcyclopropyl bromide is then reacted with sodium thiolate (NaSH) in a nucleophilic substitution reaction to form this compound. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
3-(1-Methylcyclopropyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sodium thiolate (NaSH)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding alkanes
Substitution: Thioethers
科学的研究の応用
3-(1-Methylcyclopropyl)propane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Methylcyclopropyl)propane-1-thiol involves its interaction with molecular targets through the thiol group. Thiol groups are known to form strong bonds with metal ions and can participate in redox reactions. The compound may also interact with biological molecules such as proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
3-(1-Methylcyclopropyl)propane-1-ol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
3-(1-Methylcyclopropyl)propane-1-amine: Similar structure but with an amine group (-NH2) instead of a thiol group.
3-(1-Methylcyclopropyl)propane-1-ethyl: Similar structure but with an ethyl group (-C2H5) instead of a thiol group.
Uniqueness
3-(1-Methylcyclopropyl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential applications in various fields. The thiol group allows for specific interactions with metal ions and biological molecules, making it valuable in research and industrial applications.
特性
IUPAC Name |
3-(1-methylcyclopropyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-7(4-5-7)3-2-6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOCISIISYPBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/new.no-structure.jpg)
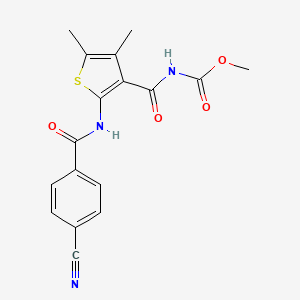
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
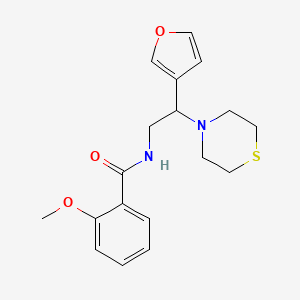
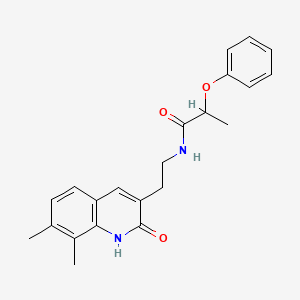
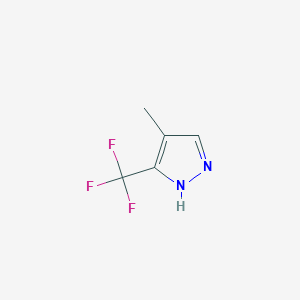

![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2621518.png)
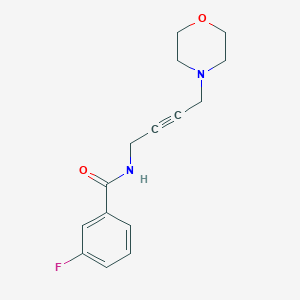
![N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2621520.png)
![3-(3,4-dimethoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2621521.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)
